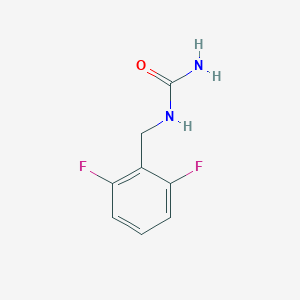

Urea, (2,6-difluorobenzyl)-

货号 B091039

CAS 编号:

17751-24-5

分子量: 186.16 g/mol

InChI 键: XJGQUIHBNMXOQE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Urea (2,6-difluorobenzyl) is a chemical compound that is widely used in scientific research applications. It is a derivative of urea and is also known as N-(2,6-difluorobenzyl)urea. This compound has gained significant attention due to its unique properties and potential applications in various fields.

科学研究应用

- Additionally, these benzophenones display TADF, which is crucial for applications like time-gated biosensing and temperature sensing. The small energy gap between the excited singlet and triplet states enables TADF, making them potential molecular thermometers even under aqueous conditions .

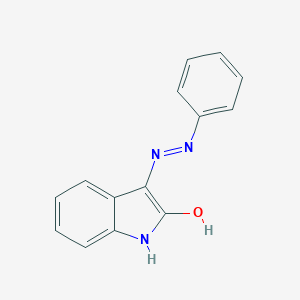

- The closely packed lattice of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (an ortho-fluoroazobenzene derivative) inhibits photo-induced structural reorganization in the crystalline state. While the molecule is photoactive in solution, its behavior changes in the solid state due to crystal packing effects .

- The synthesis of 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) involves electrocyclic ring closure. These benzotriazines have potential applications in materials science, catalysis, and organic electronics .

Aggregation-Induced Emission (AIE) and Thermally Activated Delayed Fluorescence (TADF)

Photoactivity and Structural Reorganization

Electrocyclic Ring Closure and Benzotriazines

属性

IUPAC Name |

(2,6-difluorophenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGQUIHBNMXOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170321 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, (2,6-difluorobenzyl)- | |

CAS RN |

17751-24-5 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

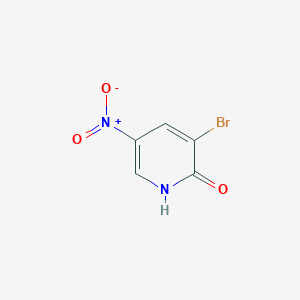

Synthesis routes and methods I

Procedure details

A solution of N-(t-butyloxycarbonyl)-D-α-alaninol (1.75 g, 10 mmol) in anhydrous THF (15 mL) was treated with 5-bromo-1-(2,6-difluorobenzyl)-6-methyluracil (3.31 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol) at ambient temperature, then di-tert-butylazodicarboxylate (2.76 g, 12 mmol) was introduced. The reaction mixture was stirred at ambient temperature for 16 hours and volatiles were evaporated. The residue was partitioned between saturated NaHCO3/H2O and EtOAc. The organic layer was dried (sodium sulfate), evaporated, and purified by flash chromatography (silica, 1:2 EtOAc/hexanes) to give compound 1 (4.69 g, 96.1%), MS (CI) m/z 388.0, 390.0 (MH+-Boc).

[Compound]

Name

N-(t-butyloxycarbonyl)-D-α-alaninol

Quantity

1.75 g

Type

reactant

Reaction Step One

Name

Yield

96.1%

Synthesis routes and methods II

Procedure details

A suspension of 5-bromouracil (18.45 g, 96.6 mmol) in 300 mL of dichloroethane was treated with N,O-bis(trimethylsilyl)acetamide (48 mL, 39.5 g, 194 mmol). The reaction mixture was heated at 80° C. for 3 hr under the nitrogen. The solution was cooled down to ambient temperature, 2,6-difluorobenzyl bromide (25 g, 120 mmol) was added and the reaction mixture was heated at 80° C. overnight under the protection of nitrogen. The reaction was cooled down, quenched with MeOH (15 mL), and partitioned between dichloromethane (500 mL) and water (250 mL). The organic layer was washed with brine, dried (sodium sulfate), and evaporated to give a solid. The crude product was triturated with ether, filtered, and washed with ether three times to give compound 1 (15.2 g, 50%) as a white solid; MS (CI) m/z 316.90, 318.90 (MH+).

Name

Yield

50%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)